AM095

Übersicht

Beschreibung

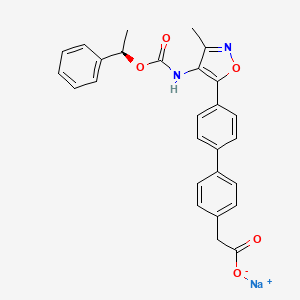

AM095 ist ein potenter und selektiver Antagonist des Lysophosphatidsäure-Rezeptors 1 (LPA1). Diese Verbindung hat aufgrund ihres potenziellen therapeutischen Nutzens, insbesondere bei der Behandlung von Erkrankungen wie idiopathischer Lungenfibrose und zerebraler Ischämie, große Aufmerksamkeit erregt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die wichtigsten Schritte umfassen:

Bildung des Oxazolrings: Dies wird durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers erreicht.

Anbindung der Phenylgruppen: Dieser Schritt beinhaltet Kupplungsreaktionen, um die Phenylgruppen an den Oxazolring zu binden.

Einführung der Carboxylgruppe: Dies erfolgt typischerweise durch Veresterungs- oder Amidierungsreaktionen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet:

Optimierung der Reaktionsbedingungen: Sicherung hoher Ausbeute und Reinheit.

Einsatz von kontinuierlichen Strömungsreaktoren: Um die Reaktionsausbeute und Skalierbarkeit zu verbessern.

Reinigungsprozesse: Wie Kristallisation und Chromatographie, um das Endprodukt in hoher Reinheit zu erhalten.

Wissenschaftliche Forschungsanwendungen

AM095 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung verwendet, um den LPA1-Rezeptor und seine Rolle in verschiedenen biologischen Prozessen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und zelluläre Reaktionen.

Medizin: Als potenzieller therapeutischer Wirkstoff für Erkrankungen wie idiopathische Lungenfibrose, zerebrale Ischämie und andere Entzündungskrankheiten untersucht.

Industrie: Im Einsatz bei der Entwicklung neuer Medikamente, die auf den LPA1-Rezeptor abzielen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv den LPA1-Rezeptor antagonisiert. Dieser Rezeptor ist an verschiedenen zellulären Prozessen beteiligt, darunter Zellproliferation, Migration und Überleben. Durch Hemmung des LPA1-Rezeptors kann this compound diese Prozesse modulieren, was zu seinen therapeutischen Wirkungen führt. Die beteiligten molekularen Ziele und Pfade umfassen die Hemmung der GTPγS-Bindung und die Reduktion des Calciumflusses in Zellen, die den LPA1-Rezeptor exprimieren .

Wirkmechanismus

Target of Action

AM095 is a novel, potent, and orally bioavailable antagonist of the lysophosphatidic acid type 1 receptor (LPA1) . The LPA1 receptor is a key player in various physiological and pathological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and neuropathic pain .

Mode of Action

this compound selectively inhibits the LPA1 receptor, with IC50 values of 0.98 μM for human LPA1 and 0.73 μM for mouse LPA1 . It inhibits the LPA-induced calcium flux of human or mouse LPA1-transfected CHO cells . This inhibition disrupts the normal signaling pathways of the LPA1 receptor, leading to a decrease in the receptor’s downstream effects .

Biochemical Pathways

The LPA1 receptor is involved in various biochemical pathways. By inhibiting the LPA1 receptor, this compound can affect these pathways and their downstream effects. For instance, it has been shown to inhibit LPA1-induced chemotaxis in both mouse LPA1/CHO cells and human A2058 melanoma cells . This suggests that this compound may play a role in inhibiting cell migration and potentially tumor metastasis .

Result of Action

The inhibition of the LPA1 receptor by this compound has several molecular and cellular effects. For instance, in mouse models, this compound has been shown to dose-dependently block LPA-induced histamine release . Additionally, it significantly reduces collagen and protein in bronchoalveolar lavage fluid . In mice, this compound also reduces bleomycin-induced macrophage and lymphocyte infiltration . These results suggest that this compound may have potential therapeutic applications in conditions such as inflammation and fibrosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of LPA in the environment can affect the degree to which this compound inhibits the LPA1 receptor . Furthermore, the physiological and pathological state of the organism can also influence the action of this compound.

Biochemische Analyse

Biochemical Properties

AM095 interacts with the LPA1 receptor, a G-protein coupled receptor . It inhibits GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 . The IC50 values for this compound antagonism of LPA-induced calcium flux of human or mouse LPA1-transfected CHO cells are 0.025 and 0.023 μM, respectively .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it inhibits LPA-driven chemotaxis of CHO cells overexpressing mouse LPA1 and human A2058 melanoma cells . In the context of brain damage caused by cerebral ischemia, this compound administration immediately after reperfusion attenuated brain damage such as brain infarction and neurological deficit .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the LPA1 receptor, thereby preventing the downstream signaling events triggered by LPA1 activation . This includes the inhibition of GTPγS binding and LPA-driven chemotaxis .

Temporal Effects in Laboratory Settings

In studies involving transient focal cerebral ischemia, this compound administration immediately after reperfusion attenuated brain damage at 1 day after the event, and this effect was also observed at 3 days after the event .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have dose-dependent effects. For instance, it dose-dependently reduced LPA-stimulated histamine release . In a study involving bleomycin-induced increases in collagen, protein, and inflammatory cell infiltration in bronchoalveolar lavage fluid, this compound showed dose-dependent reduction in these parameters .

Metabolic Pathways

Given its role as an LPA1 antagonist, it likely impacts the signaling pathways downstream of LPA1 activation .

Transport and Distribution

Given its role as an LPA1 antagonist, it is likely that it is distributed to areas where LPA1 is expressed .

Subcellular Localization

Given its role as an LPA1 antagonist, it is likely that it localizes to the cell membrane where LPA1 is expressed .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AM095 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Formation of the oxazole ring: This is achieved through a cyclization reaction involving a suitable precursor.

Attachment of the phenyl groups: This step involves coupling reactions to attach the phenyl groups to the oxazole ring.

Introduction of the carboxylate group: This is typically done through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Optimization of reaction conditions: Ensuring high yield and purity.

Use of continuous flow reactors: To enhance reaction efficiency and scalability.

Purification processes: Such as crystallization and chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

AM095 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren und so seine Aktivität verändern.

Substitution: Verschiedene Substitutionsreaktionen können an den Phenylringen oder dem Oxazolring durchgeführt werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Einschließlich Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Halogene oder Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten haben können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

AM966: Ein weiterer potenter LPA1-Rezeptor-Antagonist mit ähnlichen biologischen Aktivitäten.

Debio-0719: Eine Verbindung mit vergleichbaren inhibitorischen Wirkungen auf den LPA1-Rezeptor.

Ki16425: Ein nicht-selektiver LPA-Rezeptor-Antagonist mit breiterer Aktivität

Einzigartigkeit von AM095

This compound ist einzigartig aufgrund seiner hohen Selektivität für den LPA1-Rezeptor und seiner starken antagonistischen Wirkungen. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle des LPA1-Rezeptors in verschiedenen biologischen Prozessen und für die Entwicklung gezielter Therapien .

Eigenschaften

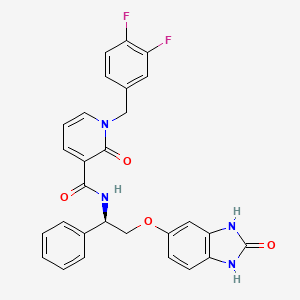

IUPAC Name |

sodium;2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5.Na/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31;/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31);/q;+1/p-1/t18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKDADFSIDCQGB-GMUIIQOCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693387 | |

| Record name | Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345614-59-6 | |

| Record name | Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)

![8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B560038.png)